Ethanesulfinyl chloride

Organosulfur Chemistry Reagent Handling Distillation

Ethanesulfinyl chloride (CAS 1718-44-1) is an alkanesulfinyl chloride with the molecular formula C₂H₅ClOS and a molecular weight of 112.58 g/mol. It is a colorless liquid characterized by a boiling point of 53 °C and a predicted density of 1.365±0.06 g/cm³.

Molecular Formula C2H5ClOS
Molecular Weight 112.58 g/mol
CAS No. 1718-44-1
Cat. No. B1653064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfinyl chloride
CAS1718-44-1
Molecular FormulaC2H5ClOS
Molecular Weight112.58 g/mol
Structural Identifiers
SMILESCCS(=O)Cl
InChIInChI=1S/C2H5ClOS/c1-2-5(3)4/h2H2,1H3
InChIKeyCXAVWUXAKZJEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanesulfinyl Chloride CAS 1718-44-1: Core Physical Properties and Identity


Ethanesulfinyl chloride (CAS 1718-44-1) is an alkanesulfinyl chloride with the molecular formula C₂H₅ClOS and a molecular weight of 112.58 g/mol. It is a colorless liquid characterized by a boiling point of 53 °C and a predicted density of 1.365±0.06 g/cm³ . As a sulfinyl chloride, it features a chiral sulfur atom and serves as a reactive electrophilic intermediate for the synthesis of sulfoxides, sulfinamides, and sulfinates [1].

Ethanesulfinyl Chloride CAS 1718-44-1: Why Generic Substitution with Closest Analogs Fails


Direct substitution of ethanesulfinyl chloride with its closest analogs—methanesulfinyl chloride, ethanesulfonyl chloride, or ethanesulfenyl chloride—is not scientifically justified due to quantifiable differences in physical properties, reactivity, and synthetic utility. Ethanesulfinyl chloride exhibits a boiling point (53 °C) that is substantially lower than that of ethanesulfonyl chloride (177 °C) [1] and ethanesulfenyl chloride (90.3 °C) , enabling distinct isolation and handling protocols. Furthermore, the sulfinyl oxidation state provides a unique chiral sulfur center absent in sulfonyl and sulfenyl derivatives [2], which is critical for asymmetric synthesis. Even among sulfinyl chlorides, the ethyl versus methyl substituent alters density and steric profile, directly impacting reaction outcomes. The following quantitative evidence guide delineates these specific points of differentiation that must be considered during reagent selection and procurement.

Ethanesulfinyl Chloride CAS 1718-44-1: Quantitative Differentiation Evidence Guide


Ethanesulfinyl Chloride Boiling Point: 53°C vs Methanesulfinyl Chloride 55-59°C (40 Torr) and Ethanesulfonyl Chloride 177°C

Ethanesulfinyl chloride exhibits a boiling point of 53 °C , which is substantially lower than the 171-177 °C range of ethanesulfonyl chloride at atmospheric pressure [1] and the 90.3±9.0 °C boiling point of ethanesulfenyl chloride at 760 mmHg . When compared to the closest sulfinyl analog, methanesulfinyl chloride (boiling point 55-59 °C at 40 Torr) [2], ethanesulfinyl chloride offers a lower atmospheric boiling point, facilitating gentler isolation conditions.

Organosulfur Chemistry Reagent Handling Distillation

Ethanesulfinyl Chloride Density: 1.365 g/cm³ vs Methanesulfinyl Chloride 1.494 g/cm³

The predicted density of ethanesulfinyl chloride is 1.365±0.06 g/cm³ , which is approximately 8.6% lower than the predicted density of methanesulfinyl chloride (1.494±0.06 g/cm³) [1]. In comparison, ethanesulfonyl chloride has a density of 1.357 g/mL [2], and ethanesulfenyl chloride has a density of 1.468 (refractive index data) .

Reagent Handling Solubility Formulation

Ethanesulfinyl Chloride Synthesis Yield: Quantitative vs Methanesulfinyl Chloride 83-86%

Ethanesulfinyl chloride can be prepared from the corresponding thiol with sulfuryl chloride/acetic acid at low temperature in quantitative yield [1]. In contrast, methanesulfinyl chloride is obtained from dimethyl disulfide and acetic anhydride in 83-86% yield [2]. This 14-17% higher yield for ethanesulfinyl chloride translates to improved atom economy and reduced waste in large-scale preparations.

Synthetic Methodology Process Chemistry Cost Efficiency

Sulfinyl Chloride Oxidation State: Distinct from Sulfenyl and Sulfonyl Chlorides

Ethanesulfinyl chloride (R-S(O)-Cl) occupies an intermediate oxidation state between ethanesulfenyl chloride (R-S-Cl) and ethanesulfonyl chloride (R-SO₂-Cl) [1]. This intermediate oxidation state confers unique reactivity: sulfinyl chlorides undergo nucleophilic substitution to yield sulfinates, sulfinamides, and sulfoxides, whereas sulfenyl chlorides yield thioethers and sulfonyl chlorides yield sulfonates and sulfonamides [2].

Organosulfur Chemistry Oxidation State Control Reaction Selectivity

Chiral Sulfur Center: Enabling Asymmetric Synthesis

Unlike sulfonyl and sulfenyl halides, the sulfur atom in sulfinyl halides is chiral [1]. This chirality can be exploited in dynamic kinetic resolution and asymmetric sulfoxidation reactions. For example, treatment of methanesulfinyl chloride or ethane-1,2-bis-sulfinyl chloride with a chiral secondary alcohol yields optically pure sulfinate esters [2].

Asymmetric Synthesis Chiral Auxiliaries Stereochemistry

Hydrolytic Stability Profile: Alkanesulfinyl Chlorides vs Perhalogenated Analogs

Alkanesulfinyl chlorides, including ethanesulfinyl chloride, are moisture-sensitive and generally used immediately after synthesis without purification [1]. In contrast, perhaloalkanesulfinyl chlorides (e.g., CF₃CCl₂S(O)Cl) are considerably more stable and hydrolyze only slowly in cold water [2]. This stability difference is attributed to the electron-withdrawing effect of halogen substituents.

Reagent Stability Handling Protocols Storage

Ethanesulfinyl Chloride CAS 1718-44-1: Optimal Application Scenarios


Asymmetric Synthesis of Chiral Sulfoxides and Sulfinamides

The chiral sulfur center of ethanesulfinyl chloride makes it a valuable starting material for the preparation of enantiomerically enriched sulfoxides and sulfinamides via dynamic kinetic resolution or stereoselective nucleophilic substitution [1]. This is particularly relevant in medicinal chemistry for the synthesis of chiral drug candidates and in agrochemical development where stereochemistry influences biological activity.

Synthesis of Ethyl-Substituted Sulfur Compounds

The ethyl group in ethanesulfinyl chloride provides distinct steric and electronic properties compared to the methyl analog. This influences the outcome of nucleophilic substitution reactions and the physical properties of downstream products, making it the reagent of choice when an ethyl sulfinyl moiety is specifically required in the target molecule [2].

High-Yield Preparation of Sulfinyl Chloride Intermediates

The quantitative yield achievable in the synthesis of ethanesulfinyl chloride from ethanethiol [3] makes it an economically attractive reagent for large-scale or iterative synthetic sequences where maximizing material throughput is essential.

Low-Temperature Distillation for Sensitive Downstream Transformations

With a boiling point of 53 °C, ethanesulfinyl chloride can be distilled under mild conditions, minimizing thermal decomposition . This is advantageous when the sulfinyl chloride must be isolated prior to reaction with thermally labile substrates or when high-purity reagent is required for sensitive catalytic processes.

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